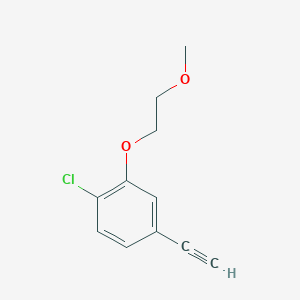
1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, an ethynyl group, and a 2-(2-methoxyethoxy) group
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene can be synthesized through a multi-step process involving the following key steps:
Ethynylation: The addition of an ethynyl group to the benzene ring.
Etherification: The attachment of the 2-(2-methoxyethoxy) group to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions: 1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution.
Addition Reactions: The ethynyl group can participate in addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide.
Addition Reactions: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the chlorine atom.
Addition Reactions: Products with additional groups attached to the ethynyl group.
Oxidation and Reduction Reactions: Products with altered oxidation states.
科学研究应用
1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in reactions with nucleophiles, while the chlorine atom can undergo substitution reactions. The 2-(2-methoxyethoxy) group may influence the compound’s solubility and reactivity.
相似化合物的比较
1-Chloro-2-ethynylbenzene: Similar structure but lacks the 2-(2-methoxyethoxy) group.
1-Chloro-4-ethynylbenzene: Similar structure but lacks the 2-(2-methoxyethoxy) group.
生物活性
1-Chloro-4-ethynyl-2-(2-methoxyethoxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
IUPAC Name: this compound
CAS Number: Not specified in the search results.
Molecular Structure:
- The compound features a chloro group, an ethynyl group, and a methoxyethoxy substituent on the benzene ring.
Synthesis Methods
This compound can be synthesized using various methods, including:
- Sonogashira Coupling Reaction: Involves the reaction of a halogenated benzene derivative with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under mild conditions.
- Industrial Production Techniques: Typically utilizes continuous flow reactors for enhanced efficiency and yield, followed by purification methods such as distillation.
Anticancer Activity
A study on similar compounds suggests that derivatives of ethynyl-substituted benzene compounds exhibit promising anticancer properties. For instance, certain 1,2,4-oxadiazole derivatives have been reported to show IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. The mechanism often involves apoptosis induction through pathways involving p53 activation and caspase cleavage .
The biological activity of this compound may arise from:
- π-π Interactions: The ethynyl group can participate in π-π stacking interactions with aromatic amino acids in proteins.
- Halogen Bonding: The chlorine atom can form halogen bonds with electron-rich sites in biomolecules, potentially modulating enzyme activities or receptor functions.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Chloro-4-ethynylbenzene | Lacks methoxyethoxy group | Moderate anticancer activity |
| 1-Chloro-2-ethynylbenzene | Different position of ethynyl group | Varies significantly in reactivity |
| 4-Ethynylanisole | Contains an ether linkage | Exhibits some antifungal properties |
Case Studies
Several case studies have investigated the biological effects of ethynyl-substituted compounds:
- Anticancer Screening: A derivative exhibited IC50 values ranging from 0.11 to 1.47 µM against various cancer cell lines (e.g., MCF-7, A549), demonstrating strong cytotoxic activity comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Studies: Flow cytometry assays revealed that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents .
属性
IUPAC Name |
1-chloro-4-ethynyl-2-(2-methoxyethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-3-9-4-5-10(12)11(8-9)14-7-6-13-2/h1,4-5,8H,6-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTDFWJBRNCRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)C#C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














